2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
This compound, also known by its CAS Number: 1404364-72-2, is a chemical with the molecular formula C12H16Cl2IN3OSi . It has a molecular weight of 444.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16Cl2IN3OSi/c1-20(2,3)5-4-19-7-18-6-8(15)9-10(13)16-12(14)17-11(9)18/h6H,4-5,7H2,1-3H3 . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is typically stored at +4°C . For more detailed physical and chemical properties, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .Scientific Research Applications
Synthesis and Antiviral Activity
Saxena et al. (1988) explored the synthesis of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives and evaluated their antiviral activities, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). These compounds displayed slight activity and cytotoxicity, suggesting potential for further investigation in antiviral research (Saxena et al., 1988).
Structural Studies and Inhibitory Activity
Seela et al. (1984) synthesized N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, providing insight into the structure and regiospecificity of these compounds. Their study demonstrated inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism, highlighting the compound's potential in biochemical applications (Seela et al., 1984).
New Intermediate Compound in Pyrimidine Synthesis
Liu Guo-ji (2009) reported the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a new intermediate compound in pyrimidine synthesis. This study highlighted the use of such compounds in the development of new synthetic routes and chemical intermediates, demonstrating their importance in chemical synthesis (Liu Guo-ji, 2009).
Antiviral and Antiretroviral Applications
Hocková et al. (2003) explored the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted in position 5, leading to compounds with antiviral activity. This study is significant for understanding the therapeutic potential of pyrrolopyrimidines in treating viral infections, particularly retroviruses like HIV (Hocková et al., 2003).
Synthesis and Structural Analysis
Zinchenko et al. (2018) investigated the synthesis of derivatives of 4,6-dichloropyrimidine-5-carbaldehyde, contributing to the understanding of pyrrolo[2,3-d]pyrimidine chemistry. Their work offers insights into novel chemical pathways and potential applications in developing new compounds (Zinchenko et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[(2,4-dichloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2IN3OSi/c1-20(2,3)5-4-19-7-18-6-8(15)9-10(13)16-12(14)17-11(9)18/h6H,4-5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSIUUKDKZGBNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2Cl)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2IN3OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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